2-amino-N-(2-methylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide
Description
2-amino-N-(2-methylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide is an indolizine derivative characterized by a thiophene-2-carbonyl substituent at position 3 and an N-(2-methylphenyl)carboxamide group at position 1. This compound’s structure combines aromatic heterocycles (thiophene and indolizine) with a substituted phenyl group, which may influence its physicochemical and pharmacological behavior.
Properties
IUPAC Name |
2-amino-N-(2-methylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-13-7-2-3-8-14(13)23-21(26)17-15-9-4-5-11-24(15)19(18(17)22)20(25)16-10-6-12-27-16/h2-12H,22H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEKNXOTCUQHJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-N-(2-methylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a unique structural framework combining an indolizine core with a thiophene moiety, which may enhance its pharmacological properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
Structural Features
The structural composition of 2-amino-N-(2-methylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide includes:
- Indolizine Core : A bicyclic structure that contributes to the compound's stability and reactivity.
- Thiophene Carbonyl Group : This moiety is known to influence biological interactions and enhance solubility.
- Amino and Carboxamide Functionalities : These groups are critical for biological activity, influencing binding interactions with target biomolecules.
Table 1: Structural Characteristics
| Feature | Description |
|---|---|
| Indolizine Core | Bicyclic structure enhancing stability |
| Thiophene Moiety | Influences biological interaction |
| Amino Group | Enhances solubility and reactivity |
| Carboxamide Group | Critical for binding interactions |
Anticancer Properties
Research indicates that compounds similar to 2-amino-N-(2-methylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide exhibit significant anticancer activity. For instance, studies on related indolizine derivatives have demonstrated their ability to inhibit cell proliferation in various cancer cell lines, including breast (MDA-MB-231), pancreatic (SUIT-2), and colorectal (HT-29) cancers.
In vitro assays have shown that these compounds can induce apoptosis in cancer cells, suggesting a mechanism involving cell cycle arrest and programmed cell death.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-amino-N-(2-methylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide | MDA-MB-231 | 15 |
| Related Indolizine Derivative | SUIT-2 | 20 |
| Related Indolizine Derivative | HT-29 | 18 |
The proposed mechanism of action for this compound involves:
- Inhibition of Topoisomerase I : Similar compounds have been identified as topoisomerase I inhibitors, which are crucial for DNA replication and transcription.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress, promoting apoptosis in cancer cells.
Immunomodulatory Effects
In addition to anticancer properties, the compound also shows potential immunomodulatory effects. Research indicates that thiophene derivatives can inhibit the activation of immune cells, such as T and B lymphocytes, which may be beneficial in treating autoimmune diseases or inflammatory conditions.
Table 3: Immunomodulatory Activity
| Compound | Effect on Immune Cells |
|---|---|
| 2-amino-N-(2-methylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide | Inhibits T cell proliferation |
| Related Thiophene Derivative | Reduces IL-2 production |
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of various indolizine derivatives revealed that the compound significantly reduced tumor growth in xenograft models of breast cancer. The treatment led to a marked decrease in tumor volume compared to controls.
Case Study 2: Immunosuppression
In an animal model of autoimmune disease, administration of the compound resulted in decreased inflammation markers and improved clinical outcomes. This suggests its potential application in therapeutic strategies targeting immune-mediated disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 2-amino-N-(2-methylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide, highlighting differences in substituents, molecular properties, and reported
Structural and Electronic Differences
- Substituent Effects: The 2-methylphenyl group in the target compound (vs. 4-ethylphenyl or 2-chlorophenyl in analogs) affects steric bulk and electron-donating/withdrawing properties. The thiophene-2-carbonyl group (electron-rich heterocycle) contrasts with 4-methoxybenzoyl (electron-donating methoxy) and 3-nitrobenzoyl (electron-withdrawing nitro), which may modulate solubility and target interaction .
Crystallographic and Spectroscopic Analysis
- Single-crystal X-ray diffraction (e.g., ORTEP-3 software ) has been used to confirm the E-configuration of imine functionalities in related compounds, such as (2E)-2-[1-(1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide . Similar methods could validate the target compound’s geometry.
Critical Notes and Limitations
Data Gaps: No direct comparative studies on the biological activity or pharmacokinetics of these analogs were found in the evidence.
Structural Hypotheses : Predictions about solubility, bioavailability, and target engagement are inferred from substituent effects rather than experimental data.
Synthetic Challenges : Differences in substituent reactivity (e.g., nitro vs. methoxy groups) may complicate synthesis optimization .
Q & A
What are the key challenges in designing a scalable synthetic route for 2-amino-N-(2-methylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide, and how can they be methodologically addressed?
Answer:
Synthesis of this compound involves multi-step reactions, including indolizine core formation, functional group introduction (amino, carboxamide), and regioselective benzoylation. Key challenges include:
- Regioselectivity : Ensuring proper substitution on the indolizine core (e.g., avoiding competing reactions at C3 vs. C5 positions). Use palladium-catalyzed cross-coupling or directing groups to control regiochemistry .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization in DMF/acetic acid mixtures may resolve impurities from side reactions (e.g., over-benzoylation) .
- Yield Optimization : Scale-up requires transitioning from batch to continuous flow reactors and optimizing catalysts (e.g., Pd/Cu systems) under inert atmospheres .
How can spectroscopic and crystallographic data resolve contradictions in structural assignments of this compound?
Answer:
- NMR Analysis : and NMR can distinguish between regioisomers by comparing chemical shifts of aromatic protons and carbonyl groups. For example, thiophene-2-carbonyl protons exhibit distinct splitting patterns vs. other acyl groups .
- X-ray Crystallography : Resolves ambiguities in dihedral angles (e.g., benzene-thiophene ring angles of 8.5–13.5°) and hydrogen bonding (e.g., weak C–H···O/S interactions), which are critical for confirming molecular conformation .
- Elemental Analysis : Validates stoichiometry, especially when synthetic byproducts (e.g., unreacted nitro groups) skew mass spectrometry results .
What advanced strategies are used to study structure-activity relationships (SAR) for this compound’s biological targets?
Answer:
- Substituent Modulation : Replace the 2-methylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess effects on binding affinity. Compare with analogs like 2-amino-N-(4-methoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide .
- Molecular Docking : Use crystallographic data (e.g., bond lengths, angles) to model interactions with enzymes (e.g., kinases) and validate via IC assays .
- In Silico ADMET : Predict metabolic stability using software like SwissADME, focusing on thiophene’s susceptibility to cytochrome P450 oxidation .
How does the crystal packing of this compound influence its physicochemical properties?
Answer:
- Intermolecular Interactions : Weak C–H···O/S interactions (2.8–3.2 Å) and π-π stacking (3.5–4.0 Å) contribute to lattice stability, affecting solubility and melting point (e.g., m.p. ~397 K observed in analogs) .
- Polymorphism Screening : Use solvent evaporation (acetonitrile) vs. slow cooling to identify polymorphs with varying dissolution rates, critical for formulation .
- Hirshfeld Surface Analysis : Quantifies contact contributions (e.g., O···H 25%, S···H 10%) to predict mechanical properties (e.g., compressibility) .
What catalytic methods enhance the functionalization of the thiophene-2-carbonyl moiety?
Answer:
- Ruthenium Catalysis : Enables C3 alkylation of thiophene with acrylic acid derivatives, improving electrophilic substitution efficiency .
- Microwave-Assisted Synthesis : Reduces reaction time for acylation steps (e.g., from 6 hours to 30 minutes) using cyclopentanone/AlO as a solid support .
- Photoredox Catalysis : Generates acyl radicals for late-stage modifications, avoiding harsh reagents like PCl .
How can researchers reconcile contradictory bioactivity data across similar indolizine derivatives?
Answer:
- Dose-Response Curves : Test compound concentrations from 1 nM–100 µM to identify non-linear effects (e.g., hormesis in cytotoxicity assays) .
- Off-Target Screening : Use proteome-wide affinity chromatography to detect pleiotropic interactions (e.g., with GPCRs vs. kinases) that may explain toxicity .
- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., oxidized thiophene derivatives) that contribute to observed discrepancies .
What computational tools are recommended for modeling the compound’s reactivity and stability?
Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict reaction pathways (e.g., nucleophilic attack at the carboxamide carbonyl) .
- Molecular Dynamics (MD) : Simulate solvation effects in DMSO/water mixtures to assess hydrolytic stability of the indolizine core .
- QSPR Models : Correlate logP values (e.g., calculated as ~2.8) with membrane permeability for lead optimization .
How should researchers design experiments to evaluate the compound’s stability under physiological conditions?
Answer:
- pH Stability Studies : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours, monitoring degradation via HPLC. Thiophene-2-carbonyl groups are prone to hydrolysis at pH > 8 .
- Light Exposure Tests : UV-Vis spectroscopy tracks photodegradation (λmax ~270 nm) under ICH Q1B guidelines .
- Forced Degradation : Use 3% HO or 0.1N HCl/NaOH to identify degradation products (e.g., indolizine ring-opening) .
What are understudied research avenues for this compound?
Answer:
- Supramolecular Chemistry : Explore cocrystallization with aminobenzothiazoles to modulate solubility and bioavailability .
- Antimicrobial Activity : Screen against multidrug-resistant S. aureus using analogs with halogenated benzoyl groups (e.g., 4-Cl substitution) .
- Catalytic Asymmetric Synthesis : Develop chiral ligands for enantioselective indolizine functionalization .
How can researchers validate synthetic intermediates to ensure route fidelity?
Answer:
- In-line FTIR : Monitor acyl chloride formation in real-time during thiophene-2-carbonyl chloride synthesis .
- High-Resolution Mass Spectrometry (HRMS) : Confirm intermediate masses (e.g., m/z 284.38 for key precursors) with <5 ppm error .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions (e.g., indolizine C7–C9 protons) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
